molecular formula C₂₂H₂₆O₁₂ B1148220 Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside CAS No. 23598-07-4

Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside

Cat. No.: B1148220
CAS No.: 23598-07-4
M. Wt: 482.43
Attention: For research use only. Not for human or veterinary use.
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Description

Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside (CAS 23598-07-4) is a tetraacetylated derivative of glucovanillin, a natural compound found in vanilla beans . This chemical is an important synthetic intermediate and protected form where the glucose moiety is acetylated, enhancing its stability and making it a valuable precursor for chemical and enzymatic synthesis . In its natural, non-acetylated form, glucovanillin is the primary precursor to vanillin, the major flavor and aroma compound in vanilla, and is hydrolyzed by the enzyme β-glucosidase during the bean ripening and curing process to release free vanillin . This compound serves as a critical intermediate in the study of vanillin biosynthesis and the development of novel flavor production methods. Furthermore, glucovanillin and its derivatives have been investigated as lead compounds for the development of new antibacterial agents, highlighting the research value of this molecule beyond flavor chemistry . The molecular formula of this tetraacetylated compound is C22H26O12, and it has a molecular weight of 482.43 g/mol . It is typically supplied as an off-white solid that should be stored refrigerated at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

23598-07-4

Molecular Formula

C₂₂H₂₆O₁₂

Molecular Weight

482.43

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The most widely documented approach involves the reaction of tetraacetylbromoglucose with vanillin under phase-transfer catalysis. This method leverages the bromine atom at the anomeric position of glucose as a leaving group, enabling nucleophilic attack by the phenolic hydroxyl group of vanillin. The reaction proceeds via an SN2 mechanism, ensuring β-configuration retention in the final product.

Procedure and Optimization

According to CN103159806A, the synthesis occurs in a chloroform-water biphasic system with tetrabutylammonium bromide as a phase-transfer catalyst:

  • Reactant Preparation :

    • 100 g tetraacetylbromoglucose dissolved in chloroform (0.28 M final concentration).

    • 20 g vanillin dissolved in 200 mL potassium carbonate solution (10% w/v).

  • Reaction Conditions :

    • Temperature: 45°C (±2°C).

    • Stirring duration: 6 hours post-dropwise addition.

    • Catalyst loading: 7 g tetrabutylammonium bromide.

  • Workup :

    • Post-reaction cooling to 25°C.

    • Liquid-liquid extraction with chloroform (3 × 70 mL).

    • Column chromatography purification (silica gel, ethyl acetate/hexane 1:3) yields 72–78% pure product.

Critical Parameters :

  • Excess vanillin (molar ratio 1:1.2) minimizes unreacted tetraacetylbromoglucose.

  • Biphasic systems enhance interfacial contact, reducing hydrolysis of the acetyl groups.

Enzymatic Transglucosylation

β-Glucosidase-Mediated Synthesis

An alternative method employs almond-derived β-glucosidase for transglucosylation, using cellobiose as the glucosyl donor. This approach avoids harsh solvents and achieves moderate yields (14.4–45.0%) under mild conditions:

Reaction Setup :

  • Solvent: Acetonitrile/acetate buffer (9:1 v/v).

  • Enzyme loading: 15 U/mL.

  • Substrates: Vanillin (50 mM) and cellobiose (100 mM).

  • Incubation: 48 hours at 37°C.

Advantages :

  • Enantiomeric purity due to enzyme specificity.

  • No requirement for protective group strategies.

Limitations :

  • Lower yields compared to chemical methods.

  • Enzyme denaturation risks in organic solvents.

Comparative Analysis of Synthetic Routes

Parameter Chemical Synthesis Enzymatic Method
Yield72–78%14.4–45.0%
Reaction Time6 hours48 hours
Temperature45°C37°C
Catalyst/Enzyme CostLow ($0.5/g)High ($12/U)
Solvent SystemChloroform/waterAcetonitrile/buffer
ScalabilityIndustrial (>1 kg)Lab-scale (mg–g)

Structural Characterization and Validation

Acetylation Confirmation

Post-synthesis acetylation is verified via GC-MS after derivatization:

  • Derivatization : Treatment with acetic anhydride/pyridine (1:2 v/v) yields tetraacetylglucoside.

  • GC Conditions : HP-101 column (30 m × 0.25 mm), 70°C to 280°C at 5°C/min.

  • Key Fragments :

    • m/z 331 (acetylated glucose moiety).

    • m/z 152 (vanillin aglycone).

Purity Assessment via UPLC-MS/MS

CN108445105B details a validated UPLC-MS/MS protocol for quantifying tetraacetylglucosides:

  • Column : C18 (1.7 µm, 2.1 × 100 mm).

  • Mobile Phase : Methanol/water gradient (50%→100% in 4 min).

  • MS Parameters :

    • ESI (-), MRM mode.

    • Transition m/z 457 → 152 (CE 25 eV).

  • Retention Time : 3.2 minutes.

Industrial Applications and Stability Considerations

Thermal Stability

Tetraacetylglucoside derivatives exhibit superior thermal stability compared to non-acetylated forms:

  • Decomposition Temperature : 234–305°C.

  • Controlled Release : Acetyl groups hydrolyze under pyrolysis, releasing vanillin gradually in tobacco smoke.

Regulatory Compliance

  • FDA Status : Generally recognized as safe (GRAS) for food applications.

  • Tobacco Use : Permitted under ISO 3308:2012 for flavor modulation.

Scientific Research Applications

Flavor and Fragrance Industry

Flavoring Agent:
Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside is utilized as a flavoring agent due to its ability to release vanillin slowly. When consumed, enzymes present in saliva hydrolyze the glucoside to release free vanillin, which enhances the sensory experience of food products. This slow-release mechanism is particularly beneficial in culinary applications, where prolonged flavor retention is desired .

Fragrance Component:
In the fragrance industry, this compound acts as a valuable ingredient due to its pleasant aroma profile. The glycosylation of vanillin not only improves its solubility but also reduces its volatility, making it suitable for use in various cosmetic formulations and perfumes .

Pharmaceutical Research

Anticancer Potential:
Recent studies have indicated that compounds related to vanillin, including its glycosides, exhibit cytotoxic effects against certain cancer cell lines. For instance, research has shown that vanillin analogues can inhibit the activity of nuclear factor kappa-B (NFκB), a protein complex involved in cancer progression and drug resistance. This suggests potential therapeutic applications for vanillin derivatives in cancer treatment .

Biosynthesis Studies:
this compound is also significant in biosynthesis research. It has been studied for its role in the metabolic pathways of yeasts engineered to produce vanillin. The glucosylated form is more soluble and less toxic than free vanillin, making it a safer alternative for biotechnological applications .

Analytical Chemistry

Quantitative Analysis:
The compound has been the subject of analytical studies aimed at developing methods for quantifying vanillin and related phenolic compounds in various matrices. Techniques such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) have been validated for this purpose, enhancing the ability to monitor vanillin content in food and cosmetic products effectively .

Case Studies

Study Focus Findings Reference
Anticancer ActivityVanillin analogues inhibited NFκB activation and showed cytotoxicity against melanoma cells.
Flavor Release MechanismEnzymatic conversion of glucoside enhances flavor retention in food products.
Analytical Method DevelopmentRP-HPLC methods developed for quantifying vanillin in vanilla extracts and related products.

Mechanism of Action

The mechanism of action of Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside involves its hydrolysis to release vanillin β-D-glucoside, which can then be further converted to vanillin. Vanillin is known for its antioxidant properties, scavenging reactive oxygen species and inhibiting oxidative stress . The compound interacts with various molecular targets, including enzymes involved in lipid and carbohydrate metabolism .

Comparison with Similar Compounds

    Vanillin 4-O-β-D-Glucoside: Another glucosylated derivative of vanillin, differing in the position of the glucose attachment.

    Ethyl Vanillin Glucoside: A derivative where the vanillin moiety is replaced with ethyl vanillin.

Uniqueness: Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is unique due to its multiple acetyl groups, which provide protection during synthetic processes, making it a valuable intermediate in the synthesis of more complex molecules.

Biological Activity

Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside (VATBG) is a synthetic derivative of vanillin, characterized by the addition of four acetyl groups to the hydroxyl groups at positions 2', 3', 4', and 6' of β-D-glucose. This compound not only serves as a precursor in the synthesis of glucosylated vanillin but also exhibits various biological activities that are currently under investigation. This article explores the biological activity of VATBG, focusing on its mechanisms of action, biochemical pathways, and potential health benefits.

  • Molecular Formula : C22H26O12
  • Molecular Weight : Approximately 482.43 g/mol

VATBG is believed to interact with several enzymes involved in metabolic pathways, particularly those related to the synthesis and hydrolysis of glucovanillin. Its primary mode of action includes:

  • Enzyme Interaction : VATBG acts as a substrate for glucosidases, which hydrolyze glycosidic bonds to release vanillin.
  • Cell Wall Degradation : The compound influences enzymes that degrade cell walls, facilitating the transformation of glucovanillin into vanillin.

Antioxidant Properties

Research indicates that VATBG possesses significant antioxidant properties. It may modulate oxidative stress responses in cells, potentially offering protective effects against cellular damage caused by free radicals.

Cellular Effects

VATBG influences various cellular processes:

  • Gene Expression : The compound may alter gene expression patterns, impacting cellular metabolism and signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in lipid and carbohydrate metabolism, suggesting a role in metabolic regulation.

Pharmacokinetics

The pharmacokinetic profile of VATBG is influenced by its molecular weight and solubility. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its biological effects. The compound's interactions with specific transporters and binding proteins facilitate its localization within cells.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of VATBG vary significantly with dosage:

  • Low Doses : Minimal effects on cellular function.
  • High Doses : Significant alterations in cellular metabolism and gene expression have been observed.

Case Studies and Research Findings

Several studies have investigated the biological activity of VATBG and its parent compound, vanillin:

  • Inhibition of Yeast Growth : Vanillin has been shown to inhibit growth in Saccharomyces cerevisiae, suggesting potential applications in food preservation or antifungal treatments .
  • Cell Viability Studies : In vitro studies on MCF-7 cancer cells demonstrated that both vanillin and VATBG reduce cell viability in a concentration-dependent manner. This indicates potential anti-cancer properties worth exploring further .
  • Biosynthesis Pathways : Research into the biosynthetic pathways of vanillin from ferulic acid highlights the enzymatic processes involved in generating compounds like VATBG from natural sources such as Vanilla planifolia .

Summary Table of Biological Activities

ActivityDescriptionReferences
Antioxidant PropertiesModulates oxidative stress responses; protects against cellular damage.
Enzyme InteractionActs as a substrate for glucosidases; influences cell wall degradation enzymes.
Gene ExpressionAlters gene expression patterns affecting metabolism and signaling pathways.
Cell ViabilityReduces viability in cancer cell lines (e.g., MCF-7) in a dose-dependent manner.
Growth InhibitionInhibits growth of yeast (S. cerevisiae), indicating potential antifungal properties.

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